molecular formula C13H17NO2 B7944165 Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 528521-91-7

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B7944165
CAS No.: 528521-91-7
M. Wt: 219.28 g/mol
InChI Key: MNUCAAWKJBVDCA-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS: 528521-91-7) is a cinnamate derivative featuring a para-substituted dimethylamino group on the phenyl ring and an ethyl ester moiety. Its structure enables conjugation across the α,β-unsaturated carbonyl system, making it a candidate for applications in photochemistry, materials science, and medicinal chemistry. The dimethylamino group acts as a strong electron-donating substituent, enhancing the compound's electronic delocalization and fluorescence properties .

Properties

IUPAC Name

ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUCAAWKJBVDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327182
Record name 2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528521-91-7
Record name 2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (Z)-2-Diethoxyphosphoryl-3-[4-(Dimethylamino)phenyl]prop-2-enoate

  • Structure : This analog (CAS: 66564-08-7) incorporates a diethoxyphosphoryl group at the β-position of the α,β-unsaturated ester.
  • Properties: Molecular weight: 355.4 g/mol (vs. ~235 g/mol for the parent compound). Increased polarity due to the phosphoryl group, reflected in a higher XLogP3 value (2.7 vs. estimated ~2.0 for the parent).
  • Applications: The phosphoryl group enhances chelation capacity, making it suitable for organocatalysis or coordination chemistry.

(E)-3-[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-yl)-Phenyl]-Acrylic Acid Ethyl Ester

  • Structure: This derivative (CAS: 1311284-11-3) replaces the phenyl ring with a pyridine moiety bearing trifluoromethyl and dimethylamino groups.
  • Properties :
    • Molecular weight: 364.36 g/mol.
    • Predicted pKa: 3.99 (weakly acidic due to the trifluoromethyl group).
    • Enhanced metabolic stability from fluorine atoms, favoring pharmaceutical applications.
  • Applications : Likely used in agrochemicals or as a kinase inhibitor scaffold due to its heteroaromatic system .

Ethyl 3-(Dimethyl-1,2-Oxazol-4-yl)prop-2-enoate

  • Structure: Features a 1,2-oxazole ring instead of the dimethylamino-substituted phenyl group.
  • Properties :
    • The oxazole introduces a heterocyclic, electron-deficient system, reducing conjugation compared to the parent compound.
    • Increased rigidity may improve thermal stability but lower solubility in polar solvents.
  • Applications: Potential use in materials requiring rigid, planar architectures (e.g., liquid crystals) .

Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate

  • Structure: Substitutes the dimethylamino group with dimethoxy groups and adds a cyano substituent.
  • Properties: The cyano group is electron-withdrawing, shifting absorption spectra to shorter wavelengths (hypsochromic shift). Dimethoxy groups provide moderate electron donation, balancing the electronic effects.
  • Applications : Useful in dye-sensitized solar cells (DSSCs) or as a Michael acceptor in organic synthesis .

Key Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) XLogP3/pKa Key Functional Groups
Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate 528521-91-7 C13H17NO2 ~235 ~2.0 (est.) Dimethylamino, α,β-unsaturated ester
Ethyl (Z)-2-diethoxyphosphoryl analog 66564-08-7 C17H26NO5P 355.4 2.7 Phosphoryl, Z-configuration
Pyridine-trifluoromethyl derivative 1311284-11-3 C19H19F3N2O2 364.36 pKa 3.99 Trifluoromethyl, pyridine
Oxazole derivative - C10H12N2O3 ~208 - 1,2-Oxazole, α,β-unsaturated ester

Biological Activity

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate, commonly referred to as a derivative of an α,β-unsaturated ester, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological interactions. The presence of the ester functional group further enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions , allowing the compound to modulate the activity of enzymes, receptors, and proteins involved in critical cellular processes. This interaction profile suggests potential applications in drug design, particularly for targeting specific pathways in cancer and microbial infections.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing new antimicrobial agents.

Anticancer Effects

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific mechanisms remain under investigation, but initial findings indicate that it may inhibit tumor growth in vitro and in vivo.

Fluorescent Probe Applications

In addition to its therapeutic potential, this compound has been investigated for use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for visualization of cellular processes, making it valuable in research settings focused on cellular dynamics.

Case Studies

  • Antimicrobial Activity Study : A study conducted by researchers at PubChem evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics.
  • Anticancer Research : In a study published in Molecules, the compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity (unpublished data).
  • Fluorescent Imaging Application : Researchers utilized this compound as a fluorescent marker in live-cell imaging studies. The compound's stability and brightness provided clear visualization of cellular structures over time.

Comparative Analysis

To better understand its biological activity, a comparative analysis with similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
This compoundDimethylamino group, α,β-unsaturated esterAntimicrobial, Anticancer
3,4-DimethoxyphenethylamineMethoxy groups replacing hydroxy groupsNeuroactive
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-oneChalcone derivativeAntioxidant

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